molecular formula C39H62N2O18 B14069959 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B14069959
M. Wt: 846.9 g/mol
InChI Key: NPOUHTRTZCWUMU-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with a unique structure that includes multiple ethoxy groups and a formylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves multiple steps The initial step often includes the formation of the 2,5-dioxopyrrolidin-1-yl group, followed by the sequential addition of ethoxy groups

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions required. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The formylbenzoyl moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
  • (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-ethylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Uniqueness

The uniqueness of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of multiple ethoxy groups enhances its solubility, while the formylbenzoyl moiety provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C39H62N2O18

Molecular Weight

846.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H62N2O18/c42-33-34-1-3-35(4-2-34)39(46)40-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-30-58-32-31-57-29-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-38(45)59-41-36(43)5-6-37(41)44/h1-4,33H,5-32H2,(H,40,46)

InChI Key

NPOUHTRTZCWUMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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